ethyl 2-(4-(methylamino)phenyl)acetate
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Overview
Description
ethyl 2-(4-(methylamino)phenyl)acetate is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and an ethoxycarbonylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(methylamino)phenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-ethoxycarbonylmethylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-(methylamino)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
ethyl 2-(4-(methylamino)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(methylamino)phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
4-ethoxycarbonylaniline: An aniline derivative with an ethoxycarbonyl group attached to the benzene ring.
N-methyl-4-nitroaniline: An aniline derivative with a methyl group attached to the nitrogen atom and a nitro group attached to the benzene ring.
Uniqueness
ethyl 2-(4-(methylamino)phenyl)acetate is unique due to the presence of both a methyl group on the nitrogen atom and an ethoxycarbonylmethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
68787-97-3 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-[4-(methylamino)phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-4-6-10(12-2)7-5-9/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
XUMSFHJEGJGJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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